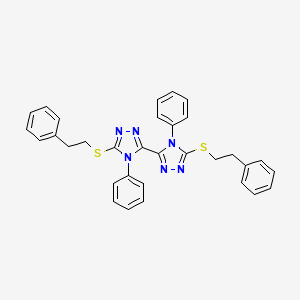
5,5'-bis(phenethylthio)-4,4'-diphenyl-4H,4'H-3,3'-bi(1,2,4-triazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5'-bis(phenethylthio)-4,4'-diphenyl-4H,4'H-3,3'-bi(1,2,4-triazole) is a synthetic organic compound with notable applications in medicinal chemistry and materials science. This complex molecule, composed of triazole rings substituted with phenethylthio and phenyl groups, has garnered interest due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of 5,5'-bis(phenethylthio)-4,4'-diphenyl-4H,4'H-3,3'-bi(1,2,4-triazole) typically involves a multi-step synthetic process. A common approach starts with the synthesis of intermediate triazole derivatives through cyclization reactions of appropriate precursors. Subsequent functionalization with phenethylthio and phenyl groups is achieved using nucleophilic substitution or electrophilic aromatic substitution reactions under carefully controlled conditions.
Industrial Production Methods: : In an industrial setting, the production of this compound requires optimization of reaction parameters such as temperature, solvent choice, and reaction time. Catalysts and reagents are selected to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: : The compound 5,5'-bis(phenethylthio)-4,4'-diphenyl-4H,4'H-3,3'-bi(1,2,4-triazole) undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Oxidation reactions may involve reagents like hydrogen peroxide or potassium permanganate. Reduction reactions typically use reducing agents such as sodium borohydride. Substitution reactions can be facilitated by halogenating agents or electrophiles.
Major Products Formed: : The major products of these reactions depend on the specific reaction pathways and conditions. For instance, oxidation might yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: : In chemistry, the compound is used as a building block for synthesizing more complex molecules, particularly in the design of pharmaceuticals and novel materials.
Biology: : Its derivatives are studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : The compound's structure lends itself to drug design and development, where it may interact with biological targets to produce therapeutic effects.
Industry: : Industrial applications include the development of polymers, coatings, and other materials with unique mechanical and chemical properties.
Mechanism of Action
Mechanism: : The compound exerts its effects by interacting with specific molecular targets, often proteins or enzymes. Its phenethylthio and phenyl groups play a crucial role in binding to active sites, altering the function of these targets.
Molecular Targets and Pathways: : The molecular targets may include enzymes involved in metabolic pathways or receptors on cell surfaces. By binding to these targets, the compound can modulate biochemical processes, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Other Compounds: : Similar compounds include other triazole derivatives and sulfur-containing heterocycles. What sets 5,5'-bis(phenethylthio)-4,4'-diphenyl-4H,4'H-3,3'-bi(1,2,4-triazole) apart is its unique combination of phenethylthio and phenyl substitutions, which impart distinct chemical and biological properties.
List of Similar Compounds
1,2,4-Triazole derivatives
Bisphenyl-substituted triazoles
Phenethylthio-substituted heterocycles
Properties
IUPAC Name |
4-phenyl-3-(2-phenylethylsulfanyl)-5-[4-phenyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N6S2/c1-5-13-25(14-6-1)21-23-39-31-35-33-29(37(31)27-17-9-3-10-18-27)30-34-36-32(38(30)28-19-11-4-12-20-28)40-24-22-26-15-7-2-8-16-26/h1-20H,21-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXTZNBTZHZVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NN=C(N2C3=CC=CC=C3)C4=NN=C(N4C5=CC=CC=C5)SCCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
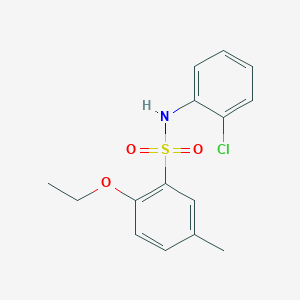
![4-(2-chlorophenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2833399.png)
![3-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridazine](/img/structure/B2833401.png)
![N-(2,5-dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2833403.png)
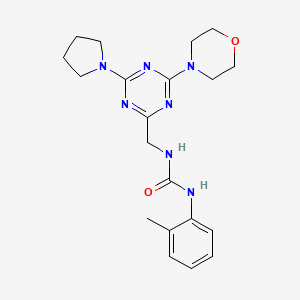
![N-(2-methyl-1,3-thiazol-5-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2833407.png)
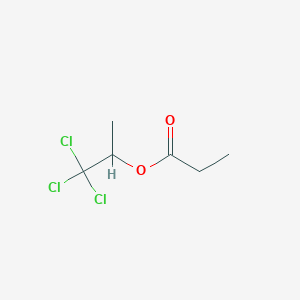
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2833412.png)
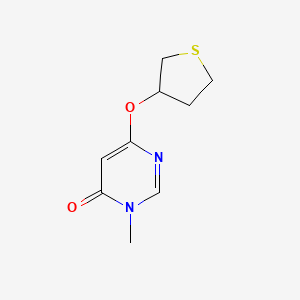
![4-(2-Hydroxyethyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2833416.png)
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2833417.png)
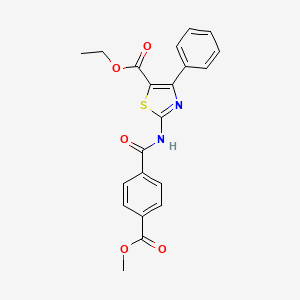
![7-(2-Methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]purine-2,6-dione](/img/new.no-structure.jpg)
![1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone](/img/structure/B2833420.png)
